N-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with a benzyl group and a trifluoromethyl group, which imparts unique chemical properties. The presence of the trifluoromethyl group is particularly noteworthy as it can influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves the condensation of a suitable benzylamine with a pyrazole derivative. One common method involves the reaction of benzylamine with 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid under dehydrating conditions to form the desired carboxamide. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The benzyl group can also contribute to binding affinity through π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-5-fluoro-1,2,3-triazoles: Similar in structure but with a triazole ring instead of a pyrazole ring.
N-benzyl-5-methoxytryptamines: Contains a tryptamine core with a benzyl group, used as serotonin receptor agonists.
Uniqueness
N-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance metabolic stability and bioavailability, making the compound a valuable candidate for drug development .
Properties
IUPAC Name |
N-benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c13-12(14,15)10-9(7-17-18-10)11(19)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUMYKDUGNZBIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(NN=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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